molecular formula C17H18N2O6 B14527219 4,4'-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) CAS No. 62268-99-9

4,4'-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol)

Cat. No.: B14527219
CAS No.: 62268-99-9
M. Wt: 346.3 g/mol
InChI Key: OSYXXCBDPLVCQM-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) is an organic compound with the molecular formula C15H14N2O6 It is a derivative of bisphenol, characterized by the presence of nitro groups on the phenolic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) typically involves the nitration of 4,4’-(Propane-2,2-diyl)bis(2-methylphenol). The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the phenolic rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

    Reduction: The nitro groups can be reduced to amines using reagents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

Major Products Formed

    Oxidation: Formation of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-aminophenol).

    Substitution: Formation of halogenated derivatives.

    Reduction: Formation of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-aminophenol).

Scientific Research Applications

4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and resins, particularly in the development of high-performance materials.

Mechanism of Action

The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Propane-2,2-diyl)bis(2-nitrophenol): Similar structure but lacks the methyl groups on the phenolic rings.

    4,4’-(Propane-2,2-diyl)bis(2,6-dinitrophenol): Contains additional nitro groups, leading to different reactivity and applications.

    4,4’-(Propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol): Contains dimethylamino groups, which significantly alter its chemical properties.

Uniqueness

4,4’-(Propane-2,2-diyl)bis(2-methyl-6-nitrophenol) is unique due to the presence of both nitro and methyl groups on the phenolic rings, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and industrial processes.

Properties

CAS No.

62268-99-9

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

4-[2-(4-hydroxy-3-methyl-5-nitrophenyl)propan-2-yl]-2-methyl-6-nitrophenol

InChI

InChI=1S/C17H18N2O6/c1-9-5-11(7-13(15(9)20)18(22)23)17(3,4)12-6-10(2)16(21)14(8-12)19(24)25/h5-8,20-21H,1-4H3

InChI Key

OSYXXCBDPLVCQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C)(C)C2=CC(=C(C(=C2)C)O)[N+](=O)[O-]

Origin of Product

United States

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